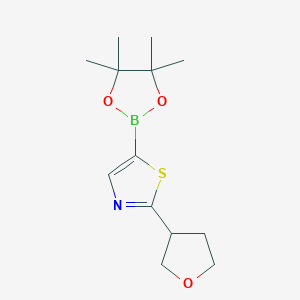

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester, also known as THF-Bpin, is a boronic acid derivative. It is a highly valuable building block in organic synthesis . The pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Synthesis Analysis

Pinacol boronic esters are synthesized through various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .

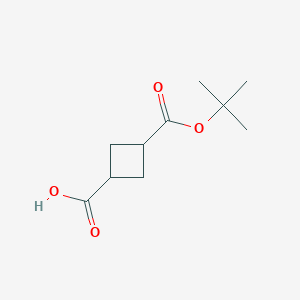

Molecular Structure Analysis

The molecular structure of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester includes a tetrahydrofuran ring attached to a thiazole ring, which is further connected to a boronic acid pinacol ester group . A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .

Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester include a molecular weight of 297.18 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.8±35.0 °C at 760 mmHg .

科学的研究の応用

Organic Synthesis and Boron Chemistry

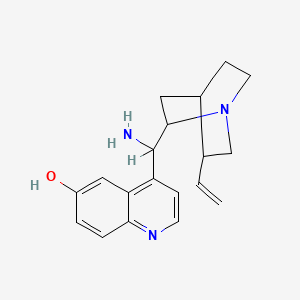

The compound’s boron moiety makes it a valuable building block in organic synthesis. Specifically, it serves as a precursor for various transformations, including Suzuki–Miyaura coupling reactions. These reactions allow for the creation of carbon–carbon bonds, making them essential in constructing complex organic molecules .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely applied in organic chemistry. It enables the formation of C–C bonds under mild conditions, even in the presence of sensitive functional groups. As a boronic ester, 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester participates in this powerful coupling reaction, facilitating the synthesis of diverse organic compounds .

Functional Group Tolerance

Due to its stability and functional group tolerance, this compound is an excellent choice for introducing boron-containing fragments into complex molecules. Researchers often use it to modify existing structures or create new bonds in drug discovery and materials science .

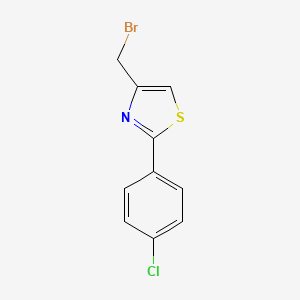

DYRK1A Inhibitors

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester plays a role in the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds serve as DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors, potentially impacting cellular signaling pathways and disease processes .

Activation of Benzylic Substrates

The boron protodeboronation of activated benzylic substrates is another intriguing application. Renaud and coworkers described an efficient sequence for achieving this transformation, highlighting the versatility of boronic esters in organic synthesis .

作用機序

Target of Action

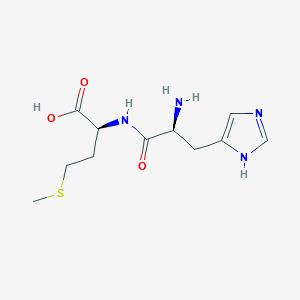

It is known that boronic esters like this compound are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), a process known as transmetalation . This reaction is highly tolerant of various functional groups and operates under mild conditions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s important to note that the susceptibility of boronic esters to hydrolysis can be influenced by factors such as ph, which can affect their stability and thus their bioavailability .

Result of Action

The primary result of the action of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, which can affect their stability and reactivity, is known to be influenced by pH . Additionally, storage conditions can impact the stability of the compound .

特性

IUPAC Name |

2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h7,9H,5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWHTERYDXWFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)